molecular formula C9H11ClFNO B1447663 (S)-7-Fluorochroman-4-amine hydrochloride CAS No. 1392219-37-2

(S)-7-Fluorochroman-4-amine hydrochloride

Cat. No. B1447663
M. Wt: 203.64 g/mol
InChI Key: NTOXKACXYHMVON-QRPNPIFTSA-N
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Description

“(S)-7-Fluorochroman-4-amine hydrochloride” is a hydrochloride salt of an amine. In chemistry, a hydrochloride is an acid salt resulting, or regarded as resulting, from the reaction of hydrochloric acid with an organic base (e.g. an amine) .

Scientific Research Applications

Fluorogenic and Chromogenic Reagent

  • Spectrophotometry and Spectrofluorimetry : 7-chloro-4-nitrobenzoxadiazole (NBD-Cl), a compound structurally related to (S)-7-Fluorochroman-4-amine hydrochloride, has been used as a fluorogenic and chromogenic reagent for the determination of pharmaceutical amines using spectrophotometry and spectrofluorimetry techniques (Elbashir, Suliman, & Aboul‐Enein, 2011).

Antibacterial Agents

  • Synthesis of Antibacterial Compounds : Research on pyridonecarboxylic acids, which are structurally similar to (S)-7-Fluorochroman-4-amine hydrochloride, demonstrates their use in the synthesis of antibacterial agents, particularly in the context of 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues (Egawa et al., 1984).

Receptor Antagonists

  • 5-HT1A Receptor Antagonists : A series of novel 6-fluorochroman derivatives, closely related to (S)-7-Fluorochroman-4-amine hydrochloride, has been synthesized and evaluated as antagonists for the 5-HT1A receptor, demonstrating potential applications in pharmacology (Yasunaga et al., 1998).

Analytical Chemistry

  • High-Performance Liquid Chromatography (HPLC) : Compounds similar to (S)-7-Fluorochroman-4-amine hydrochloride have been used for the analysis of amines and amino acids using high-performance liquid chromatography, demonstrating its role in analytical chemistry (Aboul-Enein, Elbashir, & Suliman, 2011).

Biological and Chemical Analysis

  • Fluorometric Determination in Biological Samples : The reaction of 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole with primary and secondary amines, which are structurally related to (S)-7-Fluorochroman-4-amine hydrochloride, can be used for the quantitative determination of substances like amphetamine in biological extracts (Monforte, Bath, & Sunshine, 1972).

Therapeutic Research

  • Anticancer Activity : The synthesis of amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives, a group to which (S)-7-Fluorochroman-4-amine hydrochloride belongs, has been explored for their anticancer activity. These compounds have shown promising results against various carcinoma cell lines (Bhatt, Agrawal, & Patel, 2015).

properties

IUPAC Name

(4S)-7-fluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO.ClH/c10-6-1-2-7-8(11)3-4-12-9(7)5-6;/h1-2,5,8H,3-4,11H2;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTOXKACXYHMVON-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C=CC(=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C([C@H]1N)C=CC(=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-7-Fluorochroman-4-amine hydrochloride

CAS RN

1392219-37-2
Record name (4S)-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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